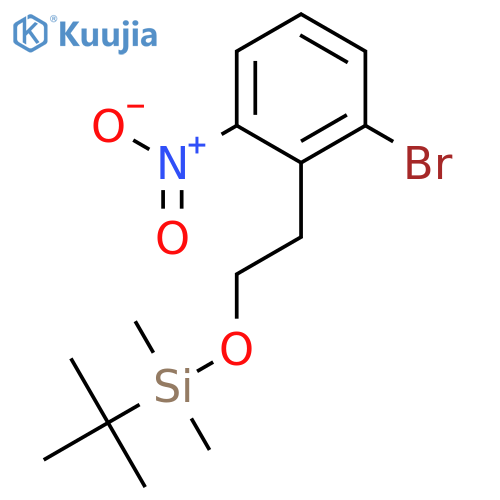Cas no 1227958-15-7 ((2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane)

1227958-15-7 structure
商品名:(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane
(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane 化学的及び物理的性質
名前と識別子
-
- (2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane
- (2-Bromo-6-nitrophenethoxy)-(tert-butyl)dimethylsilane
- [2-(2-bromo-6-nitrophenyl)ethoxy](tert-butyl)dimethylsilane
- AK118802
- FT-0686300
- KB-205908
- QC-776
- DTXSID80744298
- 1227958-15-7
- DB-309706
- Benzene, 1-bromo-2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-3-nitro-
- 2-(2-bromo-6-nitrophenyl)ethoxy-tert-butyl-dimethylsilane
-
- MDL: MFCD22199272
- インチ: InChI=1S/C14H22BrNO3Si/c1-14(2,3)20(4,5)19-10-9-11-12(15)7-6-8-13(11)16(17)18/h6-8H,9-10H2,1-5H3
- InChIKey: DGEQRGHOYGSUFX-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)[Si](C)(C)OCCC1=C(C=CC=C1[N+](=O)[O-])Br
計算された属性
- せいみつぶんしりょう: 359.05523g/mol
- どういたいしつりょう: 359.05523g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55Ų
(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762744-1g |
(2-Bromo-6-nitrophenethoxy)(tert-Butyl)dimethylsilane |
1227958-15-7 | 98% | 1g |
¥2438.00 | 2024-08-09 |
(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane 関連文献
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
1227958-15-7 ((2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane) 関連製品
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
